molecular formula C14H17N5O2S3 B2535498 N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide CAS No. 392299-57-9

N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide

Cat. No.: B2535498
CAS No.: 392299-57-9
M. Wt: 383.5
InChI Key: CBQBZMRTPMRBPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide is a useful research compound. Its molecular formula is C14H17N5O2S3 and its molecular weight is 383.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide is a complex organic compound that incorporates a thiazole and thiadiazole moiety, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings and data.

Structural Characteristics

The compound's structure can be summarized as follows:

Property Details
Molecular Formula C17H17N5O2S4
Molecular Weight 451.6 g/mol
CAS Number 1351615-28-5

Antimicrobial Activity

Compounds containing thiadiazole and thiazole rings have demonstrated significant antimicrobial properties. The presence of these moieties in this compound suggests potential efficacy against various pathogens.

  • In vitro Studies : Research indicates that derivatives of thiadiazoles exhibit promising antibacterial activity against a range of bacteria. For instance, compounds similar to our target have shown effective inhibition against Xanthomonas axonopodis and Xanthomonas oryzae, with EC50 values lower than established antibiotics .

Anticancer Activity

The anticancer potential of this compound is supported by studies on related compounds.

  • Cytotoxicity Assays : In studies involving human cancer cell lines such as HCT116 (colon cancer), H460 (lung cancer), and MCF7 (breast cancer), several derivatives exhibited IC50 values ranging from 0.28 to 10 μg/mL, indicating strong growth inhibition . Notably, compounds with similar structures have induced apoptosis in cancer cells without causing cell cycle arrest .

Anti-inflammatory Properties

The anti-inflammatory effects of compounds containing the thiadiazole scaffold are well-documented.

  • Mechanisms of Action : Thiadiazole derivatives have been reported to inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways, suggesting that this compound may possess similar anti-inflammatory capabilities .

Case Studies and Research Findings

  • Study on Thiadiazole Derivatives : A study published in Frontiers in Chemistry highlighted the synthesis and biological evaluation of various thiadiazole derivatives. One derivative exhibited an EC50 value of 22 μg/ml against Xanthomonas axonopodis, showcasing the potential for agricultural applications .
  • Cytotoxicity in Cancer Research : Another investigation focused on the cytotoxic properties of 1,3,4-thiadiazole derivatives against multiple cancer cell lines. The results indicated that certain structural modifications significantly enhanced their anticancer activity .

Properties

IUPAC Name

N-[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O2S3/c20-10(16-12-15-6-7-22-12)8-23-14-19-18-13(24-14)17-11(21)9-4-2-1-3-5-9/h6-7,9H,1-5,8H2,(H,15,16,20)(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBQBZMRTPMRBPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.